

A Technical Guide to the Fluorescence of Rhodamine 110

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(Cbz-ala4)2-rhodamine*

Cat. No.: *B123445*

[Get Quote](#)

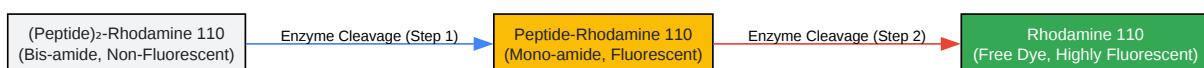
For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 (R110) is a highly fluorescent dye from the rhodamine family, a class of xanthene dyes renowned for their exceptional photostability and high quantum yields. Its bright green fluorescence and environmentally sensitive properties have made it an indispensable tool in various biological and biochemical applications. This guide provides an in-depth look at the core fluorescence characteristics of Rhodamine 110, its application in enzyme assays, and detailed protocols for its use.

Core Photophysical Properties

Rhodamine 110 exhibits strong absorption in the blue-green region of the visible spectrum and emits intense green fluorescence. Its spectral properties are similar to other popular green fluorophores such as Fluorescein (FITC) and Alexa Fluor™ 488.^[1] However, a key advantage of R110 is that its fluorescence intensity is stable over a wide pH range.^[2]

The core photophysical parameters of Rhodamine 110 are summarized below. It is important to note that these values can vary depending on the solvent and local environment.


Property	Value	Solvent/Conditions
Excitation Maximum (λ_{ex})	~496-505 nm	Aqueous Buffer
Emission Maximum (λ_{em})	~520-534 nm	Aqueous Buffer
Molar Extinction Coefficient (ϵ)	$\sim 80,000 \text{ cm}^{-1}\text{M}^{-1}$	pH 6 Solution[3]
Fluorescence Quantum Yield (Φ)	0.88	Basic Ethanol
Fluorescence Lifetime (τ)	~4.0 ns	Water[4]

The Principle of Dequenching in Enzyme Assays

A primary application of Rhodamine 110 in drug development and research is in fluorogenic assays for measuring enzyme activity, particularly for proteases and deubiquitinases.[5][6] These assays utilize a "dequenching" or "pro-fluorescent" substrate principle.

In its substrate form, R110 is typically derivatized with two identical peptide or substrate moieties, one on each of its free amino groups. This bis-amide substitution creates a non-fluorescent, or "quenched," molecule.[2][3] When a target enzyme cleaves the first amide bond, it generates a fluorescent mono-amide intermediate. Subsequent cleavage of the second amide bond releases the free, highly fluorescent Rhodamine 110. This two-step process results in a substantial increase in fluorescence signal, making the assay format extremely sensitive.

[2]

[Click to download full resolution via product page](#)

Enzymatic cleavage of a bis-amide R110 substrate.

This dramatic signal amplification allows for the detection of enzyme activity at very low concentrations, often in the picomolar range, making it ideal for high-throughput screening (HTS) of enzyme inhibitors.[7][8]

Environmental Sensitivity

pH Independence

Unlike fluorescein, which exhibits significant pH-dependent fluorescence, the fluorescence intensity of Rhodamine 110 and its mono-amide cleavage product is constant from pH 3 to 9.[\[2\]](#) This property is a major advantage for biological assays, as it eliminates signal variability due to minor pH fluctuations in buffers or cellular compartments.

Solvent Effects

While robust against pH changes, the absorption and emission spectra of rhodamines can be influenced by the polarity of the solvent. In aqueous solutions, the spectra are slightly blue-shifted compared to organic solvents like methanol or ethanol.[\[9\]](#) This should be considered when preparing standards and performing measurements in different buffer systems.

Experimental Protocols

Protocol 1: Generating a Standard Curve

Accurate quantification of fluorescence requires a standard curve to correlate fluorescence intensity with the concentration of the fluorophore.

Materials:

- Rhodamine 110 chloride (crystalline solid)
- High-quality, anhydrous Dimethylsulfoxide (DMSO)
- Assay Buffer (e.g., 1X PBS or 10 mM Tris, pH 7.5)
- Black, opaque 96-well or 384-well microplate
- Fluorescence microplate reader

Methodology:

- Prepare a 10 mM Stock Solution: Dissolve the appropriate mass of Rhodamine 110 chloride in anhydrous DMSO to create a concentrated stock solution. For example, dissolve 3.67 mg

of R110 (FW: 366.8 g/mol) in 1 mL of DMSO. Store this solution desiccated and protected from light at -20°C.

- Prepare a Working Solution: Dilute the 10 mM stock solution in the desired assay buffer. For instance, create a 10 µM working solution by diluting 1 µL of the stock into 999 µL of buffer.
- Perform Serial Dilutions: In a black microplate, perform a 2-fold serial dilution of the 10 µM working solution across 10-12 wells.
 - Add 200 µL of the 10 µM solution to the first well.
 - Add 100 µL of assay buffer to the subsequent wells.
 - Transfer 100 µL from the first well to the second, mix well, and repeat this transfer across the plate.
 - Include a "blank" well containing only the assay buffer.
- Measure Fluorescence: Read the plate in a fluorescence microplate reader using the appropriate excitation and emission wavelengths for Rhodamine 110 (e.g., Ex: 495 nm, Em: 525 nm). Ensure that the gain setting is fixed and does not auto-adjust.
- Plot the Curve: Subtract the background fluorescence (from the blank well) from all measurements. Plot the background-corrected fluorescence intensity versus the known Rhodamine 110 concentration. Perform a linear regression to obtain the equation of the line ($y = mx + b$), which can be used to determine unknown concentrations.[\[10\]](#)

Workflow for generating a Rhodamine 110 standard curve.

Protocol 2: In Vitro Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified protease using a bis-amide R110 substrate.

Materials:

- R110-based protease substrate (e.g., (Z-Arg)₂-R110 for trypsin)
- Purified protease of interest

- Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)
- Enzyme inhibitor (for control reactions)
- DMSO for substrate stock
- Fluorescence microplate reader

Methodology:

- Prepare Reagents:
 - Dissolve the R110 substrate in DMSO to a stock concentration of 5-10 mM.
 - Dilute the purified protease in assay buffer to the desired working concentration.
 - Prepare a substrate working solution by diluting the DMSO stock into the assay buffer just before use. The final concentration should typically be at or below the Michaelis constant (K_m) of the enzyme for the substrate.
- Set Up the Reaction:
 - In a microplate, add the assay buffer to each well.
 - Add the protease to the "test" wells and an equivalent volume of buffer to the "no enzyme" control wells.
 - For an "inhibitor control," pre-incubate the enzyme with a known inhibitor before adding it to the wells.
- Initiate and Monitor the Reaction:
 - Initiate the reaction by adding the substrate working solution to all wells.
 - Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 25°C or 37°C).

- Monitor the increase in fluorescence over time in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths of ~498 nm and ~521 nm, respectively.[2]
- Data Analysis:
 - For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
 - Subtract the rate of the "no enzyme" control (to account for any substrate auto-hydrolysis) from the rates of the test wells.
 - The resulting rate is directly proportional to the enzyme activity. If a standard curve was generated, this rate can be converted to pmol of product formed per minute.

Applications in Research and Drug Development

The unique properties of Rhodamine 110 make it a versatile tool for a range of applications.

Application Area	Description
Enzyme Activity Assays	Highly sensitive detection of proteases (e.g., caspases, trypsin, cathepsins) and other hydrolases. Widely used for enzyme kinetics and inhibitor screening. [7] [11]
High-Throughput Screening (HTS)	The robust, sensitive, and simple "mix-and-read" format of R110-based assays is ideal for screening large compound libraries for enzyme inhibitors. [8]
Cell-Based Assays	Modified R110 substrates can be designed to penetrate living cells, allowing for the measurement of intracellular enzyme activity in apoptosis or other cellular processes. [12]
Flow Cytometry	The bright fluorescence and excitation by the common 488 nm laser line make R110 and its derivatives suitable for detecting enzyme activity in single cells via flow cytometry. [11]
Fluorescence Microscopy	While less common than for assays, R110 can be used as a fluorescent label for imaging, particularly for tracking the localization of enzymatic activity within cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FluoroFinder [app.fluorofinder.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. References | ISS [iss.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Highly Sensitive and Multiple Enzyme Activity Assay Using Reagent-release Capillary-Isoelectric Focusing with Rhodamine 110-based Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Fluorescence of Rhodamine 110]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123445#understanding-the-fluorescence-of-rhodamine-110]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com